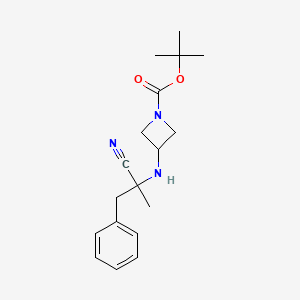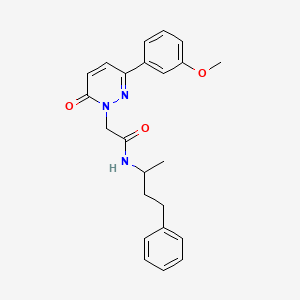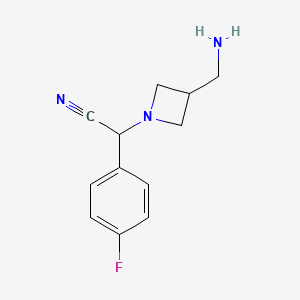
2,6-Dibromopyridine-4-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dibromopyridine-4-sulfonyl chloride is an organic compound with the molecular formula C5H2Br2ClNO2S and a molecular weight of 335.40 g/mol . This compound is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The presence of bromine atoms at positions 2 and 6, along with a sulfonyl chloride group at position 4, imparts unique chemical properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromopyridine-4-sulfonyl chloride typically involves the bromination of pyridine derivatives followed by sulfonylation. One common method includes the diazotation of substituted 3-aminopyridines, followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonylation reactions using optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,6-Dibromopyridine-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms and the sulfonyl chloride group can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as organolithiums and organomagnesiums are commonly used for nucleophilic substitution reactions.
Electrophilic Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications .
科学研究应用
2,6-Dibromopyridine-4-sulfonyl chloride has several scientific research applications, including:
作用机制
The mechanism of action of 2,6-Dibromopyridine-4-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives . The bromine atoms can also participate in substitution reactions, allowing for further functionalization of the molecule .
相似化合物的比较
Similar Compounds
2,4-Dibromopyridine: Similar in structure but lacks the sulfonyl chloride group, making it less reactive in certain substitution reactions.
2,6-Dichloropyridine: Contains chlorine atoms instead of bromine, leading to different reactivity and applications.
2,6-Difluoropyridine: Contains fluorine atoms, which impart different electronic properties and reactivity compared to bromine.
Uniqueness
2,6-Dibromopyridine-4-sulfonyl chloride is unique due to the presence of both bromine atoms and a sulfonyl chloride group, which provide a combination of reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of functionalized pyridine derivatives .
属性
CAS 编号 |
1261799-03-4 |
|---|---|
分子式 |
C5H2Br2ClNO2S |
分子量 |
335.40 g/mol |
IUPAC 名称 |
2,6-dibromopyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C5H2Br2ClNO2S/c6-4-1-3(12(8,10)11)2-5(7)9-4/h1-2H |
InChI 键 |
ANGXQBCOGZZJQE-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(N=C1Br)Br)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Nitroimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B14866744.png)




![(3S,4S)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one](/img/structure/B14866785.png)






![[4,6-Bis(trifluoromethyl)pyridin-2-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B14866820.png)
![3-(2-Aminoethyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B14866826.png)
